molecular formula C12H22O4 B3915588 Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate

Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate

Cat. No.: B3915588
M. Wt: 230.30 g/mol
InChI Key: CCIRSIGROJNVQW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C12H22O4. It belongs to the class of dioxanes, which are six-membered ring compounds containing two oxygen atoms. This compound is characterized by its unique structure, which includes an ethyl group and a dimethyl-dioxane ring. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate can be synthesized through several methods. One common route involves the reaction of ethyl acetate with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which may play a role in its biological activities. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-5-11(3)8-15-12(4,16-9-11)7-10(13)14-6-2/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIRSIGROJNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)(C)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Reactant of Route 2
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Reactant of Route 4
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Reactant of Route 5
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Reactant of Route 6
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate

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